molecular formula C7H6F3NO3 B8686340 4-Oxazolecarboxylicacid,2-ethyl-5-(trifluoromethyl)-

4-Oxazolecarboxylicacid,2-ethyl-5-(trifluoromethyl)-

Cat. No. B8686340
M. Wt: 209.12 g/mol
InChI Key: JGZJIUMOHFHBCW-UHFFFAOYSA-N
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Patent
US08304557B2

Procedure details

To a solution of ethyl 2-ethyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate (2.00 g, 8.43 mmol) in ethanol (10 mL) was added 8N aqueous sodium hydroxide solution (3 mL), and the mixture was stirred at 50° C. for 1.5 hr. The reaction mixture was adjusted to pH 4 with 1N hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate and filtrated. The filtrate was concentrated under reduced pressure, and the residue was collected by filtration and washed with ethyl acetate-hexane to give the title compound (800 mg, 45%) as a white solid.
Name
ethyl 2-ethyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[O:4][C:5]([C:13]([F:16])([F:15])[F:14])=[C:6]([C:8]([O:10]CC)=[O:9])[N:7]=1)[CH3:2].[OH-].[Na+].Cl>C(O)C>[CH2:1]([C:3]1[O:4][C:5]([C:13]([F:16])([F:15])[F:14])=[C:6]([C:8]([OH:10])=[O:9])[N:7]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl 2-ethyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate
Quantity
2 g
Type
reactant
Smiles
C(C)C=1OC(=C(N1)C(=O)OCC)C(F)(F)F
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the residue was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)C=1OC(=C(N1)C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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